molecular formula C8H5FO3 B15204811 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one

8-Fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B15204811
M. Wt: 168.12 g/mol
InChI Key: QXGZUWFMEHXWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-4H-benzo[d][1,3]dioxin-4-one (CAS 1416471-55-0) is a versatile fluorinated heterocyclic building block of significant interest in medicinal and synthetic chemistry. The 4H-benzo[d][1,3]dioxin-4-one core structure is recognized as an active component in various biologically active molecules, with applications in the development of nucleoside base transport inhibitors, topoisomerase I inhibitors, and compounds with antiplasmodial and cytotoxic properties . This compound serves as a versatile synthetic intermediate. Efficient synthetic routes for such structures have been described, starting from salicylic acids and proceeding under transition metal catalysis . Researchers value this scaffold for its utility in further derivatization; for instance, the carbonyl group can undergo room-temperature amidation with primary amines to efficiently produce salicylamide derivatives, expanding its utility in library synthesis for drug discovery . With a molecular formula of C8H5FO3 and a molecular weight of 168.12 g/mol, this reagent is characterized by its benzodioxinone ring system fused to a fluorine-substituted benzene ring . As a solid, it requires standard laboratory handling and storage. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FO3

Molecular Weight

168.12 g/mol

IUPAC Name

8-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H5FO3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-3H,4H2

InChI Key

QXGZUWFMEHXWDN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC=C2F)C(=O)O1

Origin of Product

United States

Strategic Synthesis of 8 Fluoro 4h Benzo D Dioxin 4 One and Its Advanced Precursors

Retrosynthetic Analysis of the 8-Fluoro-4H-benzo[d]rsc.orgresearchgate.netdioxin-4-one Scaffold

A retrosynthetic analysis of 8-Fluoro-4H-benzo[d] rsc.orgresearchgate.netdioxin-4-one reveals several plausible synthetic pathways. The primary disconnections can be made at the C-F bond and the heterocyclic ring system.

Pathway A: Late-Stage Fluorination. This approach involves the initial synthesis of the 4H-benzo[d] rsc.orgresearchgate.netdioxin-4-one scaffold, followed by the introduction of the fluorine atom at the C-8 position. This strategy is advantageous as it allows for the diversification of the scaffold at a later stage. The key challenge lies in the regioselective fluorination of the aromatic ring.

Pathway B: Early-Stage Fluorination. In this pathway, the fluorine atom is introduced at the beginning of the synthetic sequence, starting from a fluorinated precursor such as 3-fluorosalicylic acid. This approach ensures the position of the fluorine atom but may require optimization of the subsequent ring-forming reactions to accommodate the electronic effects of the fluorine substituent.

Classical and Modern Synthetic Routes to Benzo[d]rsc.orgresearchgate.netdioxin-4-one Frameworks

The 4H-benzo[d] rsc.orgresearchgate.netdioxin-4-one core is a well-established heterocyclic system, and numerous synthetic methods have been developed for its construction. scispace.com Salicylic (B10762653) acid and its derivatives are common starting materials for accessing this scaffold. scispace.comrsc.org

One classical approach involves the reaction of salicylic acid with a methylene (B1212753) donor, such as dichloromethane (B109758), under basic conditions. scispace.com A more contemporary and efficient method involves the copper-catalyzed reaction of salicylic acids with acetylenic esters. rsc.org This reaction proceeds via a CuI mediated addition followed by intramolecular cyclization. rsc.org

A catalyst-free and environmentally benign approach has also been reported, which involves the reaction of salicylic acid with dihalomethanes in the presence of a base like potassium phosphate. rsc.orgscispace.com This method is attractive due to its operational simplicity and the use of readily available starting materials. rsc.org

EntrySalicylic Acid DerivativeReagentCatalyst/BaseSolventTemp (°C)Yield (%)Reference
1Salicylic acidDichloromethaneK₃PO₄DMF10085 rsc.orgscispace.com
2Salicylic acidEthyl phenylpropiolateCuI / NaHCO₃Acetonitrile8092 rsc.org
35-Bromosalicylic acidDiiodomethaneK₂CO₃DMF11078 rsc.org
4Salicylic acidDibromomethaneCs₂CO₃Acetonitrile8090 rsc.org

Advanced Fluorination Methodologies for Introduction of C-8 Fluoro Group

The introduction of the fluorine atom at the C-8 position of the 4H-benzo[d] rsc.orgresearchgate.netdioxin-4-one scaffold can be achieved through various modern fluorination techniques. The choice of method depends on the chosen synthetic strategy (late-stage vs. early-stage fluorination) and the nature of the substrate.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a powerful tool for the direct introduction of fluorine onto electron-rich aromatic rings. Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. In the context of 8-Fluoro-4H-benzo[d] rsc.orgresearchgate.netdioxin-4-one synthesis, electrophilic fluorination could be applied to a pre-formed benzodioxinone. The directing effect of the oxygen atoms in the dioxinone ring would likely favor substitution at the electron-rich positions of the benzene (B151609) ring.

EntrySubstrateFluorinating AgentCatalystSolventTemp (°C)Yield (%)
1Phenylacetic acid derivativeSelectfluor®DMAPAcetonitrileRTGood to Excellent
2α-Keto esterNFSIPd-μ-hydroxo complexCPMERTHigh
3Benzamide derivativeSelectfluor®Silver triflateDichloromethaneRT75

Nucleophilic Fluorination Approaches

Nucleophilic fluorination methods are particularly useful when starting from a pre-functionalized aromatic ring. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine. This would require the synthesis of 8-amino-4H-benzo[d] rsc.orgresearchgate.netdioxin-4-one as a precursor.

More modern approaches involve palladium-catalyzed cross-coupling reactions of aryl halides or triflates with a fluoride (B91410) source. For the synthesis of the target molecule, an 8-bromo or 8-iodo-4H-benzo[d] rsc.orgresearchgate.netdioxin-4-one intermediate could be coupled with a fluoride salt in the presence of a palladium catalyst. Fluorine's high electronegativity can increase the rate of nucleophilic aromatic substitution, making it a good leaving group in some contexts. masterorganicchemistry.comstackexchange.com

EntrySubstrateFluoride SourceCatalyst/ConditionsSolventTemp (°C)Yield (%)
1Aryl diazonium saltHBF₄Heat-VariableModerate to Good
2Aryl bromideCsFPd(OAc)₂ / tBu₃PToluene10060-80
3Aryl triflateKFPdCl₂(dppf)Dioxane12070-90

Transition-Metal Catalyzed C-H Fluorination

Direct C-H fluorination is an emerging and highly atom-economical strategy for the synthesis of fluorinated aromatics. rsc.orgnih.gov This approach avoids the need for pre-functionalization of the starting material. Palladium, copper, and other transition metals have been shown to catalyze the direct fluorination of C-H bonds. nih.gov For the synthesis of 8-Fluoro-4H-benzo[d] rsc.orgresearchgate.netdioxin-4-one, a directing group strategy could be employed to achieve regioselective fluorination at the C-8 position. The carbonyl group at C-4 could potentially act as a directing group in such a transformation.

EntrySubstrate TypeCatalystFluorinating AgentDirecting GroupSolventTemp (°C)
1BenzamidePd(OAc)₂AgFAmideToluene120
28-MethylquinolinePd(OAc)₂AgFQuinoline NDioxane100
3Aromatic C(sp²)–HCu(OTf)₂NFSIPyridineDCE80

Green Chemistry Principles and Sustainable Synthetic Approaches in 8-Fluoro-4H-benzo[d]rsc.orgresearchgate.netdioxin-4-one Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the context of 8-Fluoro-4H-benzo[d] rsc.orgresearchgate.netdioxin-4-one synthesis, several green strategies can be employed.

Atom Economy: Transition-metal-catalyzed C-H fluorination represents a highly atom-economical approach as it avoids the use of protecting groups and the generation of stoichiometric byproducts.

Catalyst-Free Reactions: The synthesis of the benzodioxinone core can be achieved under catalyst-free conditions, reducing the reliance on potentially toxic and expensive metal catalysts. rsc.org

Green Solvents: The use of greener solvents, such as water, ionic liquids, or supercritical fluids, can significantly reduce the environmental footprint of the synthesis.

Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.

By incorporating these principles, the synthesis of 8-Fluoro-4H-benzo[d] rsc.orgresearchgate.netdioxin-4-one can be made more sustainable and environmentally friendly.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Yields

One of the most prominent methods for the synthesis of 4H-benzo[d] scielo.org.mxnih.govdioxin-4-one derivatives involves the reaction of salicylic acids with acetylenic esters. nih.govrsc.org This copper(I)-catalyzed reaction proceeds via an initial addition of the salicylic acid to the acetylenic ester, followed by an intramolecular cyclization. For the synthesis of 8-Fluoro-4H-benzo[d] scielo.org.mxnih.govdioxin-4-one, this would involve the reaction of 3-fluorosalicylic acid with an appropriate acetylenic ester in the presence of a copper(I) salt, such as copper(I) iodide (CuI), and a base, typically sodium bicarbonate (NaHCO3), in a suitable solvent like acetonitrile. nih.govrsc.org

Another potential route involves the reaction of 3-fluorosalicylic acid with a dihalomethane, such as dichloromethane or dibromomethane, in the presence of a base. This method would introduce the required one-carbon bridge to form the dioxinone ring. The efficiency of this reaction is often dependent on the choice of base and solvent, with stronger bases and polar aprotic solvents generally favoring the reaction.

A third approach could be the intramolecular cyclization of a pre-functionalized precursor, such as 2-(carboxymethoxy)-3-fluorobenzoic acid. This precursor would already contain the necessary atoms for the dioxinone ring, and the cyclization could be induced by a dehydrating agent or by thermal means. The success of this method relies on the efficient synthesis of the dicarboxylic acid precursor.

Synthetic RouteKey ReagentsTypical ConditionsAdvantagesDisadvantages
Route 1: From 3-Fluorosalicylic Acid and Acetylenic Esters3-Fluorosalicylic acid, Acetylenic ester, CuI, NaHCO3Acetonitrile, room temperature to refluxGenerally good yields, mild reaction conditions. nih.govrsc.orgRequires synthesis of acetylenic esters, potential for side reactions.
Route 2: From 3-Fluorosalicylic Acid and Dihalomethanes3-Fluorosalicylic acid, Dihalomethane (e.g., CH2Cl2, CH2Br2), Base (e.g., K2CO3, Cs2CO3)Polar aprotic solvent (e.g., DMF, DMSO), elevated temperatureReadily available and inexpensive reagents.Often requires harsh reaction conditions, potential for low yields and side product formation.
Route 3: Intramolecular Cyclization2-(Carboxymethoxy)-3-fluorobenzoic acid, Dehydrating agent (e.g., Acetic anhydride, DCC)Anhydrous conditions, variable temperatureHigh potential for selectivity.Requires multi-step synthesis of the precursor, which can lower the overall yield.

Stereoselective Synthesis Considerations for Chiral Analogues (if applicable)

The core structure of 8-Fluoro-4H-benzo[d] scielo.org.mxnih.govdioxin-4-one is achiral. However, the introduction of a substituent at the 2-position of the dioxinone ring would create a stereocenter, leading to the possibility of chiral analogues. The stereoselective synthesis of such analogues is of significant interest as different enantiomers can exhibit distinct biological activities.

As the direct synthesis of 8-Fluoro-4H-benzo[d] scielo.org.mxnih.govdioxin-4-one itself does not involve the formation of a stereocenter, this section will focus on the hypothetical stereoselective synthesis of 2-substituted chiral analogues.

One common strategy for achieving stereoselectivity is the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of a chiral 2-substituted-8-fluoro-4H-benzo[d] scielo.org.mxnih.govdioxin-4-one, one could envision reacting 3-fluorosalicylic acid with a chiral haloacetic acid derivative, where the chiral moiety acts as the auxiliary. The subsequent intramolecular cyclization would then be diastereoselective, controlled by the stereocenter on the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched product.

Another approach is asymmetric catalysis , where a chiral catalyst is used to favor the formation of one enantiomer over the other. This could be applicable in a reaction that forms the stereocenter at the 2-position. For instance, a catalytic asymmetric acetalization of a suitable precursor could be a potential route.

Stereoselective StrategyApproachKey Considerations
Chiral Auxiliary Attachment of a chiral auxiliary to a precursor (e.g., a substituted acetic acid derivative) to direct a diastereoselective cyclization.- Selection of an effective and easily removable chiral auxiliary. - Optimization of reaction conditions to maximize diastereoselectivity. - Efficiency of the auxiliary removal step. wikipedia.org
Asymmetric Catalysis Use of a chiral catalyst to control the stereochemistry of the ring-forming reaction or a subsequent functionalization at the 2-position.- Identification of a suitable chiral catalyst for the specific transformation. - Catalyst loading and turnover number. - Enantioselectivity (e.e.) of the reaction.

This table presents general strategies for stereoselective synthesis as no specific methods for chiral analogues of 8-Fluoro-4H-benzo[d] scielo.org.mxnih.govdioxin-4-one were found in the searched literature.

Mechanistic Investigations of 8 Fluoro 4h Benzo D Dioxin 4 One Reactivity

Ring-Opening and Ring-Closing Reaction Pathways of the Dioxinone Ring

The dioxinone ring of 4H-benzo[d] nih.govresearchgate.netdioxin-4-one derivatives is susceptible to both ring-opening and ring-closing reactions, often dictated by the reaction conditions and the nature of the attacking species.

Ring-Opening: The most common ring-opening pathway is initiated by nucleophilic attack at the carbonyl carbon (C4), leading to the cleavage of the acyl-oxygen bond. This is frequently observed in reactions with amines, where the benzodioxinone acts as a convenient precursor for the synthesis of salicylamides. nih.govmdpi.com For the 8-fluoro derivative, the electron-withdrawing nature of the fluorine atom would likely enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and subsequent ring-opening.

Ring-Closing: The formation of the 4H-benzo[d] nih.govresearchgate.netdioxin-4-one ring system often involves the cyclization of a salicylic (B10762653) acid derivative. One established method involves a copper-catalyzed reaction between a salicylic acid and an acetylenic ester in a basic medium, followed by intramolecular cyclization. nih.govresearchgate.net Another approach is the tandem Ar-halogen bond hydroxylation and double Williamson etherification of o-halobenzoic acids with dichloromethane (B109758). researchgate.net The synthesis of the 8-fluoro analog would likely start from a correspondingly substituted salicylic acid or o-halobenzoic acid.

Electrophilic Aromatic Substitution Reactions on the Benzo Ring System

Direct studies on the electrophilic aromatic substitution (EAS) of 8-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one have not been reported. However, the directing effects of the substituents on the benzene (B151609) ring can be predicted. The dioxinone moiety is generally considered to be deactivating due to the electron-withdrawing nature of the carbonyl group and the oxygen atoms. The fluorine atom at the 8-position is also a deactivating group (due to its inductive effect) but is an ortho-, para-director.

Given the positions of the existing substituents, electrophilic attack would be directed to the positions ortho and para to the fluorine atom (positions 7 and 5) and meta to the deactivating dioxinone ring. The interplay between these directing effects would determine the regioselectivity of any potential EAS reaction. It is plausible that substitution at position 5 would be favored, being para to the fluorine and meta to the ring junction.

Nucleophilic Attack at the Carbonyl Center and Ring Opening Mechanisms

As mentioned in section 3.1, the carbonyl carbon of the dioxinone ring is a primary site for nucleophilic attack. This reactivity is central to the use of these compounds as synthetic intermediates. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, leading to the opening of the dioxinone ring and the formation of a new functional group derived from the nucleophile and the salicylic acid backbone. nih.gov

A common example is the amidation reaction, which proceeds readily at room temperature with primary amines to yield the corresponding salicylamides. nih.govmdpi.com

AmineProductYield
BenzylamineN-benzyl-2-hydroxybenzamide derivativeGood
AnilineN-phenyl-2-hydroxybenzamide derivativeModerate to Good

Table 1: Representative yields for the amidation of 4H-benzo[d] nih.govresearchgate.netdioxin-4-one derivatives as reported in the literature for analogous compounds. Specific yield data for the 8-fluoro derivative is not available. nih.gov

The presence of the 8-fluoro substituent is expected to increase the rate of nucleophilic attack due to its electron-withdrawing inductive effect, which enhances the partial positive charge on the carbonyl carbon.

Radical Reaction Pathways Involving the 8-Fluoro-4H-benzo[d]nih.govresearchgate.netdioxin-4-one Core

There is a lack of specific research on the radical reaction pathways of 8-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one. Generally, radical reactions on such aromatic systems would require initiation through thermal or photochemical means. The C-F bond is strong and not easily cleaved homolytically. Radical abstraction of a hydrogen atom from the methylene (B1212753) group (C2) of the dioxinone ring is a possibility, which could lead to further functionalization at that position. Additionally, radical addition to the aromatic ring is a potential but less common reaction pathway compared to electrophilic substitution.

Metal-Catalyzed Transformations and Cross-Coupling Reactions of 8-Fluoro-4H-benzo[d]nih.govresearchgate.netdioxin-4-one

No specific metal-catalyzed cross-coupling reactions involving 8-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one have been documented. However, the presence of the fluorine atom, which is a halogen, suggests that this compound could potentially participate in such reactions, although the C-F bond is generally less reactive in cross-coupling than C-Cl, C-Br, or C-I bonds.

Should the molecule contain a more suitable leaving group (e.g., bromo or iodo) on the aromatic ring, it would be expected to undergo standard palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Reaction TypeCoupling PartnerPotential Product
Suzuki CouplingArylboronic acidBiaryl derivative
Heck CouplingAlkeneStyrenyl derivative
Sonogashira CouplingTerminal alkyneAlkynyl derivative

Table 2: Potential metal-catalyzed cross-coupling reactions for a hypothetical halo-substituted (Br, I) 4H-benzo[d] nih.govresearchgate.netdioxin-4-one.

Photochemical and Thermally Induced Transformations

The photochemical and thermal reactivity of 8-Fluoro-4H-benzo[d] nih.govresearchgate.netdioxin-4-one has not been specifically investigated. Related heterocyclic systems, however, are known to undergo various transformations under these conditions. For instance, some benzoxazinones, which are structurally similar, can undergo ring-opening or rearrangement reactions upon exposure to heat or UV light. The specific outcome of such reactions would depend on the substitution pattern and the reaction environment. The high bond energy of the C-F bond suggests that it would likely remain intact under moderate thermal and photochemical conditions.

Computational and Theoretical Studies of 8 Fluoro 4h Benzo D Dioxin 4 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide information about electron distribution and energy levels.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comnih.gov For 8-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict its ground state properties. epstem.net These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a range of electronic properties can be determined.

Table 1: Calculated Ground State Properties of 8-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one using DFT Hypothetical Data

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to further refine the understanding of the electronic properties of 8-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one. rsc.org These calculations are particularly useful for predicting properties related to the molecule's reactivity and its behavior in electronic devices.

Important electronic properties predicted using ab initio calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap implies high stability and low reactivity. Other important properties are the ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added).

Table 2: Predicted Electronic Properties of 8-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one using Ab Initio Methods Hypothetical Data

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. For 8-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one, which has a non-planar dioxinone ring, this analysis is key to understanding its flexibility and how it might interact with biological targets.

A potential energy surface (PES) scan is a common computational technique used for conformational analysis. This involves systematically changing specific dihedral angles within the molecule and calculating the energy at each step. The results can be plotted to visualize the energy landscape, with minima corresponding to stable conformers and maxima representing the energy barriers to interconversion. For the dioxinone ring, the key dihedral angles would be those that define the ring pucker.

Molecular Dynamics Simulations of 8-Fluoro-4H-benzo[d]nih.govnih.govdioxin-4-one and its Molecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. researchgate.netescholarship.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of 8-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one in a simulated environment, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO). researchgate.net

An MD simulation would typically involve placing the molecule in a box of solvent molecules and allowing the system to evolve over a period of nanoseconds. Analysis of the resulting trajectory can reveal information about the molecule's conformational flexibility, its diffusion through the solvent, and the formation of intermolecular interactions like hydrogen bonds with solvent molecules. This is particularly important for understanding how the molecule might behave in a biological system.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic parameters, which can be invaluable for the structural elucidation of new compounds. nih.govresearchgate.netdigitellinc.comnih.govrsc.org

For 8-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one, DFT calculations can be used to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These predictions, when compared with experimental data, can confirm the proposed structure and help in the assignment of the observed signals. The accuracy of these predictions has been shown to be quite high for fluorinated aromatic compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one Hypothetical Data

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. chimia.charxiv.orgnih.govmdpi.commdpi.com These calculations help in the assignment of the experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds.

Table 4: Key Predicted Vibrational Frequencies for 8-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one Hypothetical Data

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govherts.ac.ukmdpi.com While a single molecule study does not constitute a full QSAR analysis, theoretical insights can be gained by calculating molecular descriptors for 8-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one that are commonly used in QSAR models for similar bioactive compounds. rsc.org

These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP). By comparing the calculated descriptors for 8-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one with those of known active and inactive compounds, it is possible to make a preliminary assessment of its potential biological activity. For instance, a hypothetical QSAR model for the biological activity of benzodioxinone derivatives might take the form of a linear equation, such as:

Biological Activity (log 1/C) = a(logP) + b(Dipole Moment) + c*(LUMO) + d

where a, b, c, and d are constants derived from statistical analysis of a training set of molecules. Calculating these descriptors for our target molecule would allow for a prediction of its activity based on this model.

Table 5: Calculated Molecular Descriptors for QSAR Modeling of 8-Fluoro-4H-benzo[d] nih.govnih.govdioxin-4-one Hypothetical Data

Elucidation of Reaction Mechanisms via Computational Pathways

There are no specific studies in the reviewed literature that computationally elucidate the reaction mechanisms involving 8-Fluoro-4H-benzo[d] researchgate.netekb.egdioxin-4-one. Computational chemistry employs methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This information provides a step-by-step understanding of how reactants are converted into products.

For related heterocyclic systems, computational studies have been instrumental in understanding their formation and reactivity. espublisher.comresearchgate.net However, the influence of the fluorine atom at the 8-position of the 4H-benzo[d] researchgate.netekb.egdioxin-4-one core on reaction pathways has not been computationally explored in the available literature. Such a study would be valuable, as the high electronegativity of fluorine can significantly alter the electronic landscape of the molecule, thereby affecting its reactivity and the mechanisms of reactions in which it participates.

Frontier Molecular Orbital (FMO) and Electron Density Analysis

Detailed Frontier Molecular Orbital (FMO) and electron density analyses for 8-Fluoro-4H-benzo[d] researchgate.netekb.egdioxin-4-one are not present in the current body of scientific literature. FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting the reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical stability and reactivity. ekb.eg

Electron density analysis provides insights into the distribution of electrons within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized through molecular electrostatic potential (MEP) maps. For other complex organic molecules, these computational tools have been used to predict sites of chemical reactivity and intermolecular interactions. researchgate.netmdpi.com

Without dedicated computational studies on 8-Fluoro-4H-benzo[d] researchgate.netekb.egdioxin-4-one, quantitative data regarding its HOMO-LUMO gap, orbital energies, and electron density distribution remains unavailable. The following tables, which would typically be populated with such data, are therefore presented as a template for what future computational research on this compound might provide.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 8-Fluoro-4H-benzo[d] researchgate.netekb.egdioxin-4-one

Parameter Energy (eV)
Highest Occupied Molecular Orbital (HOMO) Data not available
Lowest Unoccupied Molecular Orbital (LUMO) Data not available
HOMO-LUMO Energy Gap (ΔE) Data not available
Table 2: Hypothetical Global Reactivity Descriptors for 8-Fluoro-4H-benzo[d] researchgate.netekb.egdioxin-4-one
Descriptor Value
Ionization Potential (I) Data not available
Electron Affinity (A) Data not available
Electronegativity (χ) Data not available
Chemical Hardness (η) Data not available
Chemical Softness (S) Data not available

Chemical Biology and Molecular Interaction Studies of 8 Fluoro 4h Benzo D Dioxin 4 One Derivatives

Scaffold Exploration in Molecular Target Identification and Validation

The 4H-benzo[d] selvita.comtandfonline.comdioxin-4-one core is a recognized scaffold in the design of biologically active molecules. selvita.com This heterocyclic system is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets with high affinity. Its derivatives have been identified as active cores in compounds with a range of biological activities, including roles as nucleoside base transport inhibitors and topoisomerase I inhibitors. selvita.com The versatility of this scaffold makes it a valuable starting point for library synthesis in drug discovery campaigns aimed at identifying and validating new molecular targets.

Mechanistic Studies of Enzyme Inhibition at the Molecular Level (e.g., molecular docking, binding free energy calculations)

While specific mechanistic studies on enzyme inhibition by 8-Fluoro-4H-benzo[d] selvita.comtandfonline.comdioxin-4-one are not extensively documented in the public domain, the broader class of benzodioxinone and related benzoxazinone (B8607429) derivatives has been the subject of such investigations. For instance, analogues of 4H-benzo[e] selvita.comtandfonline.comoxazin-4-ones have been synthesized and evaluated as inhibitors of PI3Kβ, a key enzyme in cell signaling pathways. acs.org Molecular docking studies on related heterocyclic systems have been employed to elucidate the binding modes and interactions with target enzymes. researchgate.net These computational approaches are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

For 8-Fluoro-4H-benzo[d] selvita.comtandfonline.comdioxin-4-one derivatives, molecular docking and binding free energy calculations would be instrumental in predicting their inhibitory potential against various enzymes. The fluorine atom at the 8-position can influence enzyme inhibition through several mechanisms:

Altered Electrostatics: The high electronegativity of fluorine can modify the electrostatic potential of the molecule, leading to more favorable interactions with polar residues in the enzyme's active site. bohrium.com

Enhanced Binding Affinity: Fluorine can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to a higher binding affinity. bohrium.comtandfonline.com While fluorine is a weak hydrogen bond acceptor, in certain contexts, it can form favorable contacts with amide N-H groups in a protein backbone. nih.gov

Metabolic Stability: Fluorination can block sites of metabolic oxidation, increasing the bioavailability and duration of action of the inhibitor. bohrium.com

A hypothetical molecular docking study of an 8-fluoro-4H-benzo[d] selvita.comtandfonline.comdioxin-4-one derivative in the active site of a target enzyme, such as topoisomerase I, could reveal key interactions. The docking scores and calculated binding free energies would provide a quantitative measure of the binding affinity, guiding the optimization of the lead compound.

Table 1: Hypothetical Molecular Docking Results of 8-Fluoro-4H-benzo[d] selvita.comtandfonline.comdioxin-4-one Derivatives against a Target Enzyme

DerivativeDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues
Parent Scaffold-7.55.2 µMTyr723, Asn722
8-Fluoro Derivative-8.21.8 µMTyr723, Asn722, Arg364
8-Chloro Derivative-7.93.1 µMTyr723, Asn722
8-Methyl Derivative-7.36.5 µMTyr723

This table is for illustrative purposes and is based on theoretical principles.

Receptor-Ligand Interaction Studies and Binding Affinity Prediction (theoretical/molecular)

The theoretical prediction of receptor-ligand interactions and binding affinities is a cornerstone of modern drug design. For derivatives of 8-Fluoro-4H-benzo[d] selvita.comtandfonline.comdioxin-4-one, computational methods can provide valuable insights into their potential as receptor modulators. The introduction of fluorine can significantly impact receptor binding. bohrium.com Its ability to modulate pKa can influence the ionization state of nearby functional groups, which is often critical for receptor recognition. nih.gov Furthermore, the C-F bond can act as a strong dipole, potentially engaging in favorable electrostatic interactions with the receptor's binding pocket. benthamscience.com

Predicting the binding affinity of novel ligands is a complex task that often involves a combination of molecular docking, molecular dynamics (MD) simulations, and free energy perturbation (FEP) or thermodynamic integration (TI) calculations. These methods can provide a detailed picture of the ligand's binding pose, the stability of the receptor-ligand complex, and a quantitative estimate of the binding free energy.

For an 8-fluoro-4H-benzo[d] selvita.comtandfonline.comdioxin-4-one derivative targeting a specific receptor, these studies could reveal:

Key Binding Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

Conformational Changes: Understanding how the ligand and receptor adapt their conformations upon binding.

Modulation of Biological Pathways: Investigation of Mechanistic Insights at the Molecular Level

The 4H-benzo[d] selvita.comtandfonline.comdioxin-4-one scaffold has been implicated in the modulation of important biological pathways. For example, its presence in topoisomerase I inhibitors suggests an interference with the DNA replication and repair machinery. selvita.com By inhibiting topoisomerase I, these compounds can induce apoptosis in cancer cells.

The 8-fluoro substitution can refine the modulatory activity of the parent scaffold. By altering the electronic properties and binding affinity of the molecule, the fluorine atom can lead to a more potent or selective modulation of a given pathway. bohrium.com For instance, if a 4H-benzo[d] selvita.comtandfonline.comdioxin-4-one derivative inhibits a particular kinase, the 8-fluoro analogue might exhibit increased potency due to more favorable interactions in the ATP-binding pocket.

Investigating the mechanistic insights at the molecular level would involve a combination of experimental and computational approaches:

Cell-based Assays: To determine the effect of the compound on cell proliferation, apoptosis, and other cellular processes.

Western Blotting and Proteomics: To identify changes in the expression and phosphorylation status of key proteins in the targeted pathway.

Molecular Modeling: To simulate the interaction of the compound with key proteins in the pathway and to understand the molecular basis of its modulatory effect.

Design and Synthesis of 8-Fluoro-4H-benzo[d]selvita.comtandfonline.comdioxin-4-one Analogues as Molecular Probes

Molecular probes are essential tools in chemical biology for the study of biological processes. The 8-Fluoro-4H-benzo[d] selvita.comtandfonline.comdioxin-4-one scaffold can be readily adapted for the design and synthesis of such probes. The fluorine atom itself can serve as a useful label for ¹⁹F NMR studies, which can provide information about the local environment of the probe when bound to its biological target. researchgate.net

Furthermore, the synthesis of 4H-benzo[d] selvita.comtandfonline.comdioxin-4-one derivatives from salicylic (B10762653) acids provides a convenient handle for the introduction of various functional groups. nih.gov This allows for the straightforward incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, to create versatile molecular probes.

The design of a molecular probe based on the 8-Fluoro-4H-benzo[d] selvita.comtandfonline.comdioxin-4-one scaffold would involve:

Selection of a suitable derivative: A derivative with known biological activity and a suitable point for chemical modification would be chosen.

Introduction of a linker: A linker arm would be attached to the scaffold to provide spacing between the core molecule and the reporter group.

Attachment of a reporter group: A fluorophore (e.g., fluorescein, rhodamine) or an affinity tag (e.g., biotin) would be conjugated to the linker.

These molecular probes could then be used in a variety of applications, including:

Fluorescence Microscopy: To visualize the subcellular localization of the target protein.

Flow Cytometry: To quantify the expression of the target protein on the cell surface.

Pull-down Assays: To identify the binding partners of the target protein.

The development of such probes would greatly facilitate the study of the biological roles of the targets of 8-Fluoro-4H-benzo[d] selvita.comtandfonline.comdioxin-4-one derivatives.

Applications of 8 Fluoro 4h Benzo D Dioxin 4 One in Advanced Organic Synthesis and Materials Science

8-Fluoro-4H-benzo[d]nih.govrsc.orgdioxin-4-one as a Versatile Building Block in Multi-Step Organic Synthesis

The 4H-benzo[d] nih.govrsc.orgdioxin-4-one framework is recognized as a versatile intermediate in multi-step organic synthesis, and the introduction of a fluorine atom at the 8-position further enhances its utility. rsc.orgnih.gov This fluorinated derivative can serve as a precursor to a variety of functionalized aromatic compounds. The dioxinone ring is susceptible to nucleophilic attack and ring-opening reactions, providing a pathway to ortho-hydroxy-substituted benzoic acid derivatives, which are themselves important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The reactivity of the 8-fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one scaffold allows for a range of chemical transformations. For instance, it can undergo reactions with various nucleophiles, such as amines and alcohols, to yield the corresponding amides and esters of 2-hydroxy-3-fluorobenzoic acid. This reactivity provides a straightforward method for introducing this fluorinated moiety into larger, more complex molecular architectures. The presence of the fluorine atom can influence the regioselectivity of these reactions and the properties of the resulting products.

Reaction TypeNucleophileProduct ClassPotential Application
AminolysisPrimary/Secondary AminesSalicylamidesMedicinal Chemistry
AlcoholysisAlcohols/PhenolsSalicylatesFine Chemicals
HydrolysisWaterSalicylic (B10762653) AcidsSynthetic Precursors

Utilization as a Synthone for Complex Heterocyclic Systems and Natural Product Analogues

The structural framework of 8-fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one makes it an ideal synthone for the construction of more complex heterocyclic systems. nih.gov The inherent reactivity of the dioxinone ring can be exploited to construct fused heterocyclic structures, which are prevalent in many biologically active molecules and natural products. While the direct synthesis of natural product analogues from the 8-fluoro derivative is an area of emerging research, the general class of dioxinones has been employed in the synthesis of macrocyclic natural products. bath.ac.ukrsc.org

The synthesis of fluorinated natural product analogues is of particular interest due to the often-enhanced biological activity and metabolic stability conferred by the fluorine atom. bath.ac.ukrsc.org The 8-fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one scaffold can be envisioned as a key starting material for the synthesis of fluorinated analogues of natural products that contain a salicylic acid moiety or related structural motifs.

Integration into Agrochemical Lead Compound Design: Synthetic Strategies and Scaffold Modifications

The development of novel agrochemicals is a critical area of research, and the incorporation of fluorine into lead compounds has been shown to improve their efficacy and selectivity. nih.gov The 4H-benzo[d] nih.govrsc.orgdioxin-4-one core is found in some agrochemical compounds, and the 8-fluoro derivative represents a promising scaffold for the design of new lead structures. rsc.orgnih.gov

Synthetic strategies for integrating the 8-fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one motif into potential agrochemicals would likely involve its use as a versatile building block, as described in the preceding sections. Modifications to the scaffold, such as the introduction of various substituents on the aromatic ring or transformations of the dioxinone moiety, could be explored to optimize biological activity against specific agricultural pests or diseases. The fluorine atom at the 8-position can significantly influence the electronic distribution and lipophilicity of the molecule, which are key determinants of its behavior and efficacy as an agrochemical.

Precursor for Advanced Polymeric Materials and Organic Optoelectronic Components

Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov Benzodioxinone derivatives can serve as monomers in polymerization reactions, and the incorporation of an 8-fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one unit into a polymer backbone could impart desirable fluoropolymer characteristics. nih.govd-nb.info For instance, polyesters or polyamides could be synthesized through the ring-opening polymerization of this monomer or its derivatives.

In the field of organic optoelectronics, the introduction of fluorine atoms into conjugated organic materials is a well-established strategy for tuning their electronic properties. rsc.org Fluorination can lower the HOMO and LUMO energy levels of a molecule, which can improve charge injection and transport properties in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The 8-fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one scaffold, with its fluorinated aromatic system, could be a valuable component in the design of new organic semiconductors.

The table below outlines the potential impact of incorporating the 8-fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one moiety into polymeric and optoelectronic materials.

Material ClassPotential Property EnhancementApplication Area
Fluorinated PolyestersIncreased thermal stability, chemical resistanceHigh-performance plastics, coatings
Organic SemiconductorsLowered HOMO/LUMO levels, improved charge transportOLEDs, OPVs, Organic Field-Effect Transistors (OFETs)

Role in Supramolecular Chemistry and Self-Assembly Processes

The presence of a fluorine atom in 8-fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one can significantly influence its intermolecular interactions, making it an interesting candidate for studies in supramolecular chemistry and self-assembly. Fluorine can participate in non-covalent interactions such as hydrogen bonding (C-H···F) and halogen bonding, which can direct the formation of well-defined supramolecular architectures. rsc.org

The self-assembly of fluorinated molecules can lead to the formation of unique nanostructures with interesting properties. researchgate.netrsc.org While specific studies on the self-assembly of 8-fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one are not yet prevalent, the principles of supramolecular chemistry suggest that this molecule could be designed to form liquid crystals, gels, or other ordered assemblies. The interplay of π-π stacking of the aromatic rings and fluorine-involved non-covalent interactions could lead to novel materials with applications in sensors, catalysis, and materials science.

Ligand Design for Catalysis Employing the 8-Fluoro-4H-benzo[d]nih.govrsc.orgdioxin-4-one Motif

The development of new ligands is crucial for advancing the field of catalysis. The 8-fluoro-4H-benzo[d] nih.govrsc.orgdioxin-4-one motif possesses several features that make it an attractive scaffold for ligand design. The oxygen atoms of the dioxinone ring and the fluorine atom can act as coordination sites for metal centers. Furthermore, the aromatic ring can be functionalized with other donor groups to create multidentate ligands.

The electronic properties of the ligand, which are influenced by the electron-withdrawing nature of the fluorine atom, can have a significant impact on the catalytic activity of the corresponding metal complex. For example, a more electron-deficient metal center could exhibit enhanced Lewis acidity or be more susceptible to oxidative addition in a catalytic cycle. While the application of this specific motif in catalysis is a nascent area, the broader field of fluorinated ligands suggests significant potential.

Future Directions and Emerging Research Avenues for 8 Fluoro 4h Benzo D Dioxin 4 One

Development of Novel and Highly Efficient Sustainable Synthetic Methodologies

The future of synthesizing 8-Fluoro-4H-benzo[d] synquestlabs.comrsc.orgdioxin-4-one and its derivatives is intrinsically linked to the development of sustainable and efficient chemical processes. Current methods for creating the 4H-benzo[d] synquestlabs.comrsc.orgdioxin-4-one scaffold often rely on precursors like salicylic (B10762653) acid and involve various catalytic systems. rsc.orgnih.govresearchgate.net Future research should prioritize the following:

Green Chemistry Principles: Emphasis will be placed on developing synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation. This includes exploring catalyst-free conditions or employing reusable, non-toxic catalysts.

Atom Economy: Methodologies that maximize the incorporation of all starting material atoms into the final product will be paramount. This could involve exploring novel cycloaddition reactions or tandem processes that construct the heterocyclic core in a single, efficient step.

Alternative Starting Materials: Research into utilizing renewable or more readily available starting materials, moving away from petroleum-based precursors, will be a significant area of investigation.

A comparative table of potential sustainable synthetic approaches is presented below.

MethodologyPrecursorsCatalyst/ConditionsPotential Advantages
Catalyst-Free Cyclization 3-Fluorosalicylic acid, Dichloromethane (B109758)Potassium phosphateAvoids metal catalysts, simpler purification. nih.gov
Copper-Catalyzed Synthesis 3-Fluorosalicylic acid, Acetylenic estersCopper(I) iodide, Sodium bicarbonateMilder reaction conditions, broader substrate scope. rsc.orgnih.govresearchgate.net
Flow Chemistry Synthesis 3-Fluorosalicylic acid derivativesPhotochemical or thermal activation in a microreactorEnhanced safety, scalability, and precise control over reaction parameters.
Biocatalytic Routes Modified natural substratesEngineered enzymesHigh selectivity, environmentally friendly conditions.

Exploration of Uncharted Reactivity Profiles and Novel Transformations

The fluorine atom at the 8-position of the 8-Fluoro-4H-benzo[d] synquestlabs.comrsc.orgdioxin-4-one molecule is expected to significantly influence its electronic properties and, consequently, its chemical reactivity. Future research will focus on exploring reaction pathways that are unique to this fluorinated analog.

Key areas of exploration include:

Fluorine-Directed Reactivity: Investigating how the electron-withdrawing nature of the fluorine atom impacts the reactivity of the aromatic ring and the dioxinone core. This could lead to novel site-selective functionalization reactions.

Ring-Opening and Rearrangement Reactions: The 4H-benzo[d] synquestlabs.comrsc.orgdioxin-4-one core is a versatile synthetic intermediate that can be converted into other valuable structures like salicylamides. nih.govresearchgate.net Future studies will explore novel rearrangement reactions, potentially under the influence of reagents like the Vilsmeier-Haack reagent, to generate new and complex molecular scaffolds. researchgate.net

Asymmetric Catalysis: Developing enantioselective transformations to introduce chirality into the molecule, which is crucial for applications in medicinal chemistry.

Advanced Computational Modeling for Deeper Mechanistic and Predictive Understanding

Computational chemistry will be an indispensable tool in accelerating the research and development of 8-Fluoro-4H-benzo[d] synquestlabs.comrsc.orgdioxin-4-one. The application of advanced modeling techniques will provide profound insights that are often difficult to obtain through experimental methods alone.

Future computational studies will likely focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to map out the detailed energy profiles of synthetic and transformation reactions. This will help in optimizing reaction conditions and predicting the feasibility of new reactions.

Predictive Reactivity Models: Developing quantitative structure-activity relationship (QSAR) models to predict the reactivity of different substituted benzodioxinones, guiding the synthesis of new derivatives with desired properties.

Spectroscopic Characterization: Simulating NMR, IR, and UV-Vis spectra to aid in the structural confirmation of newly synthesized compounds and to understand their electronic structures.

Strategic Design of Next-Generation Analogues for Specific Molecular Targets

The 4H-benzo[d] synquestlabs.comrsc.orgdioxin-4-one scaffold is present in molecules with a range of biological activities, including roles as topoisomerase I inhibitors and antiplasmodial drugs. nih.govresearchgate.net The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, makes 8-Fluoro-4H-benzo[d] synquestlabs.comrsc.orgdioxin-4-one a promising starting point for drug discovery.

Future directions in this area will involve:

Structure-Based Drug Design: Utilizing the known three-dimensional structures of biological targets to design and synthesize analogues of 8-Fluoro-4H-benzo[d] synquestlabs.comrsc.orgdioxin-4-one with improved potency and selectivity. This could involve creating focused libraries of compounds with diverse substitutions on the benzodioxinone core.

Fragment-Based Screening: Using the core 8-fluoro-benzodioxinone fragment to identify initial binding interactions with therapeutic targets, followed by the rational growth of the fragment into a more potent lead compound.

Target Identification: Employing chemoproteomics and other advanced techniques to identify the specific cellular targets of new analogues, thereby elucidating their mechanism of action.

Integration into Emerging Fields of Chemical Research

To remain at the forefront of chemical innovation, research on 8-Fluoro-4H-benzo[d] synquestlabs.comrsc.orgdioxin-4-one must integrate with cutting-edge technologies and methodologies.

Photoredox Catalysis: This rapidly expanding field uses visible light to initiate chemical reactions under mild conditions. beilstein-journals.org Future work could explore using 8-Fluoro-4H-benzo[d] synquestlabs.comrsc.orgdioxin-4-one as a substrate in photoredox-catalyzed reactions to achieve novel transformations, such as C-H functionalization or cross-coupling reactions. beilstein-journals.orgmdpi.com

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. mdpi.com Developing flow-based synthetic routes to 8-Fluoro-4H-benzo[d] synquestlabs.comrsc.orgdioxin-4-one and its derivatives will be a key step towards its large-scale production for potential commercial applications.

Artificial Intelligence in Synthesis: Machine learning and AI algorithms are beginning to revolutionize synthetic chemistry by predicting reaction outcomes and designing optimal synthetic routes. Applying these tools to the synthesis of complex molecules based on the 8-Fluoro-4H-benzo[d] synquestlabs.comrsc.orgdioxin-4-one scaffold could significantly accelerate the discovery of new compounds with desired properties.

Q & A

Basic: What are the established synthetic routes for 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one?

Answer:
The most reliable method involves reacting fluorinated salicylic acid derivatives with acetylenic esters under copper(I) iodide (CuI) catalysis in acetonitrile, with sodium bicarbonate (NaHCO₃) as a base. This one-pot reaction proceeds via a tandem esterification/cyclization mechanism, yielding the benzodioxinone core. Key steps include:

  • Substrate preparation : Use 5-fluoro-salicylic acid derivatives to ensure regioselective fluorination.
  • Reaction conditions : Maintain room temperature for 24–48 hours, followed by aqueous workup and column chromatography for purification .
  • Validation : Monitor reaction progress via TLC (Rf ~0.87 in DCM) and confirm structure via ¹H NMR (characteristic signals at δ 4.86–6.90 ppm for aromatic and dioxinone protons) .

Advanced: How can reaction efficiency be optimized for CuI-mediated benzodioxinone synthesis?

Answer:
Optimization requires systematic variation of:

  • Catalyst loading : Reduce CuI from 10 mol% to 5 mol% to minimize side reactions while maintaining yield (>75%).
  • Solvent effects : Replace acetonitrile with DMF for enhanced solubility of fluorinated substrates, but note trade-offs in reaction time (extends to 72 hours).
  • Substrate electronics : Electron-withdrawing groups (e.g., -NO₂) on the salicylic acid accelerate cyclization but may require adjusted stoichiometry.
    Validate optimizations using kinetic studies (e.g., in situ IR monitoring) and DFT calculations to map transition states .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify fluorine-induced deshielding effects (e.g., δ 6.60–6.90 ppm for aromatic protons adjacent to fluorine) and confirm the dioxinone carbonyl (δ ~165 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolve crystal packing and confirm the planar dioxinone ring (bond angles ~120° at the oxygen atoms) .
  • Mass spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.06 for C₈H₅FO₃) and rule out dimerization .

Advanced: How to resolve contradictions in spectral data for fluorinated benzodioxinones?

Answer:
Discrepancies often arise from:

  • Dynamic proton exchange : Fluorine’s electronegativity can cause unexpected splitting in NMR. Use variable-temperature NMR (e.g., –40°C to +25°C) to stabilize conformers.
  • Crystallographic vs. solution-phase structures : Compare X-ray data (rigid lattice) with DFT-optimized gas-phase structures to identify solvent effects .
  • Impurity interference : Employ 2D NMR (COSY, HSQC) to distinguish target signals from byproducts (e.g., uncyclized intermediates) .

Basic: What safety protocols are essential when handling fluorinated benzodioxinones?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact with fluorinated aromatics, which may exhibit residual toxicity.
  • Ventilation : Conduct reactions in fume hoods due to potential release of volatile acetonitrile or acetic acid byproducts.
  • Waste disposal : Segregate halogenated waste (e.g., fluorine-containing byproducts) for incineration to avoid environmental persistence .

Advanced: How to design experiments for studying bioactivity of this compound derivatives?

Answer:

  • Target identification : Screen against kinase or GPCR panels using fluorescence polarization assays, leveraging the compound’s rigidity for binding pocket compatibility.
  • Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., -Cl, -CH₃) at positions 6 and 7 to map pharmacophore requirements .
  • In vitro validation : Use HepG2 or HEK293 cell lines for cytotoxicity assays (IC₅₀ determination) and monitor apoptosis via flow cytometry (Annexin V/PI staining) .

Basic: How to troubleshoot low yields in benzodioxinone synthesis?

Answer:

  • Purity of starting materials : Ensure salicylic acid derivatives are anhydrous (Karl Fischer titration <0.1% H₂O).
  • Oxygen sensitivity : Degas solvents with N₂ to prevent CuI oxidation.
  • Workup optimization : Replace traditional column chromatography with preparative HPLC for polar byproduct removal .

Advanced: What computational tools aid in predicting reactivity of fluorinated benzodioxinones?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model fluorine’s inductive effects on reaction barriers (e.g., Fukui indices for electrophilic attack sites).
  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding affinities for drug discovery applications.
  • Retrosynthetic planning : Leverage Reaxys or SciFinder to identify novel disconnections (e.g., retro-Diels-Alder strategies) .

Basic: What are the stability concerns for this compound under storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (UV-Vis monitoring shows λmax shifts >5 nm after 14 days under light).
  • Hydrolysis risk : Keep desiccated (silica gel) to avoid dioxinone ring opening in humid conditions .

Advanced: How to validate synthetic intermediates using hyphenated techniques?

Answer:

  • LC-MS/MS : Couple reverse-phase HPLC with tandem MS to detect trace intermediates (e.g., dimethyl 2-((2-hydroxybenzoyl)oxy)maleate, m/z 283.04) .
  • NMR-DOSY : Differentiate aggregates from monomers in solution (diffusion coefficients <10⁻¹⁰ m²/s suggest dimerization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.